4-chloro-1-methyl-1H-imidazole-5-carbaldehyde
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Overview
Description
4-chloro-1-methyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound, in particular, is characterized by the presence of a chloro group at the 5th position, a methyl group at the 3rd position, and an aldehyde group at the 4th position of the imidazole ring.
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions. It is involved in the formation of bonds during the synthesis of imidazoles . The compound interacts with various enzymes, proteins, and other biomolecules, contributing to the overall biochemical processes .
Cellular Effects
The effects of 4-Chloro-1-methyl-1H-imidazole-5-carbaldehyde on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound has been found to exhibit high inhibitory activity with respect to M. tuberculosis strains .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It participates in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins . It also undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylimidazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 5th position. The aldehyde group can be introduced via formylation reactions using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieve efficient production. The scalability of the synthesis process is also an important consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: 5-Chloro-3-methylimidazole-4-carboxylic acid
Reduction: 5-Chloro-3-methylimidazole-4-methanol
Substitution: Various substituted imidazoles depending on the nucleophile used
Scientific Research Applications
4-chloro-1-methyl-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-1H-imidazole-5-carbaldehyde depends on its interaction with molecular targets. For example, in biological systems, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating their activity. The presence of the chloro and aldehyde groups can influence its reactivity and binding affinity, making it a versatile compound for various applications.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylimidazole-4-carbaldehyde
- 4-Methylimidazole-5-carbaldehyde
- 5-Chloroimidazole-4-carbaldehyde
Uniqueness
4-chloro-1-methyl-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the chloro, methyl, and aldehyde groups on the imidazole ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
5-chloro-3-methylimidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAOPALZMNNJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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